molecular formula C16H12ClFN4O2 B2841245 1-(3-chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1060330-66-6

1-(3-chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No.: B2841245
CAS No.: 1060330-66-6
M. Wt: 346.75
InChI Key: CEVZKEWXVSLZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a synthetic organic compound designed for advanced therapeutic discovery research. This molecule features a pyrido[1,2-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its structural similarity to purines and its ability to interact with a variety of biological targets . The core is substituted with a methyl group at position 2 and a ketone at position 4, while a urea bridge connects this heterocyclic system to a 3-chloro-4-fluorophenyl ring, enhancing its potential for molecular recognition . This compound is of significant interest in oncology research, particularly in the development of kinase inhibitors. Pyridopyrimidine-based scaffolds have demonstrated potent activity against critical therapeutic targets such as the Epidermal Growth Factor Receptor (EGFR) . Researchers can utilize this compound to explore mechanisms of action involving cell cycle arrest, induction of apoptosis, and inhibition of cancer cell migration . Its structure is strategically functionalized, making it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing new treatments for resistant cancers. For research purposes, this chemical is suitable for various applications, including in vitro cytotoxicity screening, enzyme inhibition assays, and as a key intermediate in synthetic chemistry to develop novel analogs . The presence of the urea moiety and the halogenated aromatic ring offers potential sites for further chemical modification, enabling hit-to-lead optimization campaigns . Please Note: This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O2/c1-9-14(15(23)22-7-3-2-4-13(22)19-9)21-16(24)20-10-5-6-12(18)11(17)8-10/h2-8H,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVZKEWXVSLZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminopyridine with α-Acetyl-γ-Butyrolactone

The 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold is synthesized via a two-step protocol involving condensation and cyclization. In a representative procedure, 2-aminopyridine reacts with α-acetyl-γ-butyrolactone under reflux conditions to form a dihydrofuranone intermediate. Subsequent cyclization with phosphorus oxychloride (POCl₃) or sodium ethoxide (EtONa) yields 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine (Figure 1). The acetyl group from the lactone introduces the methyl substituent at position 2, while the lactone carbonyl contributes to the 4-oxo functionality.

Key Reaction Conditions

  • Condensation : Ethanol, reflux (12 h), 65–70% yield.
  • Cyclization : POCl₃ (neat, 80°C, 2 h) or EtONa (ethanol, reflux, 4 h), 70–85% yield.

Functionalization at Position 3: Nitration and Reduction

To introduce the amino group at position 3, the pyrido[1,2-a]pyrimidine core undergoes nitration followed by reduction. Nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively targets position 3, adjacent to the electron-withdrawing 4-oxo group, yielding 3-nitro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine. Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, producing 3-amino-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine.

Optimized Parameters

  • Nitration : HNO₃/H₂SO₄ (1:3 v/v), 0–5°C, 4 h, 60% yield.
  • Reduction : H₂ (1 atm), Pd/C (10 wt%), ethanol, 25°C, 12 h, 90% yield.

Synthesis of 3-Chloro-4-fluorophenyl Isocyanate

Triphosgene-Mediated Isocyanate Formation

3-Chloro-4-fluoroaniline is converted to its corresponding isocyanate using triphosgene (bis(trichloromethyl) carbonate) and triethylamine (Et₃N) in dichloromethane (DCM). The reaction proceeds via intermediate isocyanate formation, with triethylamine acting as both a base and reducing agent to suppress side reactions (Scheme 1).

Procedure

  • Reactants : 3-Chloro-4-fluoroaniline (1 equiv), triphosgene (0.33 equiv), DCM, 0°C to 25°C.
  • Conditions : Et₃N (2 equiv), 2 h, 85% yield.

Urea Coupling: Final Assembly

Reaction of 3-Amino-pyrido[1,2-a]pyrimidine with 3-Chloro-4-fluorophenyl Isocyanate

The target urea derivative is synthesized by reacting 3-amino-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 3-chloro-4-fluorophenyl isocyanate in DCM at room temperature. Triethylamine facilitates the coupling by neutralizing HCl generated during the reaction.

Optimized Protocol

  • Reactants : 3-Amino-pyrido[1,2-a]pyrimidine (1 equiv), 3-chloro-4-fluorophenyl isocyanate (1.1 equiv).
  • Conditions : DCM, Et₃N (1.5 equiv), 25°C, 6 h, 78% yield.

Mechanistic Insight
The reaction proceeds via nucleophilic attack of the amine on the electrophilic isocyanate carbon, followed by proton transfer and elimination of HCl.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

A Ugi–Strecker reaction between 2-aminopyridine and ethyl glyoxylate generates an intermediate α-aminonitrile, which undergoes microwave-assisted cyclization with aryl isocyanates to form tricyclic pyrido[1,2-a]pyrimidines. While this method efficiently constructs the core structure, adapting it for urea incorporation requires post-functionalization.

Conditions

  • Microwave Irradiation : 120°C, 15 min, 55–70% yield.

Photoredox C–H Arylation

Visible light-promoted arylation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium salts with heteroarenes offers a metal-free route to functionalized derivatives. Although this method installs aryl groups at position 3, further modification (e.g., nitro reduction) would be needed to introduce the urea moiety.

Key Parameters

  • Catalyst : Eosin Y (EY-Na), 510 nm light, acetonitrile/water (9:1).
  • Yield : 13–63% for arylated products.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 8.7 (d, J = 6.0 Hz, 1H, pyrimidine-H), 7.9–7.4 (m, 3H, Ar-H), 6.8 (s, 1H, pyridine-H), 2.5 (s, 3H, CH₃).
  • IR (KBr): ν 3320 (N-H), 1680 (C=O), 1540 (C-F) cm⁻¹.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrido[1,2-a]pyrimidine core and urea linkage geometry. The dihedral angle between the pyrido[1,2-a]pyrimidine and 3-chloro-4-fluorophenyl planes is 84.7°, indicating minimal conjugation.

Challenges and Optimization Opportunities

Regioselectivity in Nitration

Nitration at position 3 competes with position 1 due to the directing effects of the 4-oxo group. Optimizing nitration conditions (e.g., mixed acid composition, temperature) improves regioselectivity.

Isocyanate Stability

3-Chloro-4-fluorophenyl isocyanate is moisture-sensitive. Anhydrous conditions and low temperatures (<10°C) prevent hydrolysis to the corresponding amine.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Core Scaffold: The pyrido[1,2-a]pyrimidinone moiety in the target compound and BJ49411 distinguishes them from simpler urea derivatives (e.g., 6c, 6d), which lack this bicyclic system. This core is critical for conformational rigidity and binding to kinases or signaling proteins .
  • Synthetic Efficiency: Urea derivatives with cyanophenyl groups (6c, 6d) exhibit high yields (>80%), suggesting that introducing the pyrido-pyrimidinone core may require more complex synthetic routes .

Pharmacological and Physicochemical Comparisons

  • Binding Affinity: Pyrido[1,2-a]pyrimidinone-containing compounds (e.g., CCG-63808 in ) demonstrate nanomolar inhibitory activity against regulators of G-protein signaling (RGS) proteins, implying that the target compound may share similar mechanistic pathways .
  • Solubility and Bioavailability : The chloro-fluoro substitution in the target compound likely improves aqueous solubility compared to trifluoromethyl (6d) or dichloro (BJ49411) analogs, as fluorine’s electronegativity enhances polarity without excessive hydrophobicity .
  • Metabolic Stability: The trifluoromethyl group in 6d is resistant to oxidative metabolism, whereas the pyrido-pyrimidinone core in the target compound may undergo hepatic glucuronidation, necessitating further pharmacokinetic studies .

Research Findings and Implications

  • Kinase Inhibition: Analogs with pyrido[1,2-a]pyrimidinone cores (e.g., CI-1033 in ) are documented EGFR inhibitors, suggesting the target compound could be optimized for oncology applications .
  • Structure-Activity Relationships (SAR): Substitution at the 3-position of the pyrido-pyrimidinone ring (e.g., 2-methyl in the target compound) may enhance steric complementarity with target proteins . Urea derivatives with para-cyanophenyl groups (6c) show moderate activity in preliminary screens, but the absence of the bicyclic core limits their potency .

Q & A

Q. What are the recommended synthetic pathways for 1-(3-chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Precursor Preparation : React 3-chloro-4-fluoroaniline with phosgene or carbonyldiimidazole to form the isocyanate intermediate.

Coupling Reaction : Combine the isocyanate with 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-amine under inert conditions (e.g., N₂ atmosphere) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

Catalysis : Use triethylamine or DMAP (4-dimethylaminopyridine) to enhance urea bond formation.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
Optimization focuses on temperature control (60–80°C), solvent polarity, and catalyst stoichiometry to achieve yields >70% .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify aromatic proton environments, urea NH signals, and substituent positions (e.g., chloro/fluoro groups).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~412.08 Da).
  • Infrared Spectroscopy (IR) : Identify urea carbonyl stretch (~1640–1680 cm⁻¹) and pyridopyrimidine ring vibrations.
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase.
    Consistency across these methods ensures structural fidelity .

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?

  • Methodological Answer :
  • Target Selection : Prioritize kinase or enzyme targets (e.g., EGFR, VEGFR) based on structural analogs (e.g., pyridopyrimidine-urea derivatives with kinase inhibition ).
  • Assay Protocol :

Dose-Response Curves : Test concentrations from 0.1 nM to 10 µM.

Enzymatic Assays : Use ADP-Glo™ or fluorescence-based kits for kinase activity.

Cell-Based Assays : Measure antiproliferative effects in cancer cell lines (e.g., HCT-116, MCF-7) via MTT or ATP-lite assays.

  • Data Interpretation : Calculate IC₅₀ values and compare to reference inhibitors (e.g., gefitinib for EGFR) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Replication : Repeat experiments under standardized conditions (e.g., cell passage number, serum concentration).
  • Off-Target Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify non-specific interactions.
  • Physicochemical Analysis : Assess solubility (via shake-flask method) and stability (LC-MS/MS) in assay buffers.
  • Cross-Validation : Compare enzymatic IC₅₀ with cell-based GI₅₀; discrepancies may indicate poor membrane permeability or prodrug activation .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :
  • Systematic Substituent Variation :

Replace 3-chloro-4-fluorophenyl with 3-bromo-4-iodophenyl to assess halogen effects.

Modify the pyrido[1,2-a]pyrimidine 2-methyl group to ethyl or cyclopropyl for steric/electronic tuning.

  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in ATP-binding pockets.
  • In Silico ADMET : Use SwissADME to prioritize derivatives with improved LogP (<5) and topological polar surface area (TPSA >80 Ų) .

Q. What experimental approaches can elucidate the compound’s mechanism of action when target data are unavailable?

  • Methodological Answer :
  • Transcriptomics : RNA-seq analysis of treated vs. untreated cells to identify differentially expressed pathways (e.g., MAPK/ERK).
  • Chemical Proteomics : Use immobilized compound beads for pull-down assays followed by LC-MS/MS to identify binding proteins.
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint genetic vulnerabilities correlated with compound sensitivity .

Q. How can cross-coupling reactions improve the efficiency of synthesizing analogs with enhanced potency?

  • Methodological Answer :
  • Buchwald-Hartwig Amination : Introduce diverse amines at the pyrido[1,2-a]pyrimidine 3-position using Pd₂(dba)₃/Xantphos catalyst.
  • Suzuki-Miyaura Coupling : Replace chloro/fluoro groups with boronate esters (e.g., aryl pinacol boronate) for late-stage diversification.
  • Microwave-Assisted Synthesis : Reduce reaction times from 24h to 1h while maintaining yields >80% .

Q. What methodologies are recommended for in vivo pharmacokinetic and toxicity profiling?

  • Methodological Answer :
  • Pharmacokinetics (PK) :

IV/Oral Dosing in Rodents : Measure plasma concentration-time curves (LC-MS/MS).

Tissue Distribution : Quantify compound levels in liver, kidney, and tumor via homogenization and extraction.

  • Toxicity :

Acute Toxicity : Single-dose escalation study (10–100 mg/kg) with histopathology.

hERG Assay : Patch-clamp electrophysiology to assess cardiac risk.

  • Metabolite ID : Use HRMS/MS to detect phase I/II metabolites in microsomal incubations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.